REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8]([OH:10])=O)=[CH:4][CH:3]=1.C(N(CC)CC)C.C1C=CC2N(O)N=NC=2C=1.[NH2:32][C:33]1[S:34][CH:35]=[CH:36][N:37]=1.CCN=C=NCCCN(C)C>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8]([NH:32][C:33]2[S:34][CH:35]=[CH:36][N:37]=2)=[O:10])=[CH:13][CH:14]=1
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Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC(C(=O)O)(C)C)C=C1
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Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
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C=1C=CC2=C(C1)N=NN2O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0.168 g
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Type
|
reactant
|
Smiles
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NC=1SC=CN1
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Name
|
|
Quantity
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0.332 g
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Type
|
reactant
|
Smiles
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CCN=C=NCCCN(C)C
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Type
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CUSTOM
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Details
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After stirring at this temperature for 5 min.
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting solution was stirred for 12 h.
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Duration
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12 h
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Type
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CUSTOM
|
Details
|
then quenched with saturated aqueous NH4Cl solution (15 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted with CH2Cl2 (3×50 mL)
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Type
|
WASH
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Details
|
The organic phase was successively washed with 2% HCl (50 mL), brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
After evaporation
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Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (1:10 ethyl acetate:hexanes)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC(C(=O)NC=2SC=CN2)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.325 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |